molecular formula C10H10O B7804208 (2Z)-2-Phenyl-2-butenal CAS No. 54075-10-4

(2Z)-2-Phenyl-2-butenal

Cat. No.: B7804208
CAS No.: 54075-10-4
M. Wt: 146.19 g/mol
InChI Key: DYAOGZLLMZQVHY-XNWCZRBMSA-N
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Description

(2Z)-2-Phenyl-2-butenal (CAS: 4411-89-6) is an α,β-unsaturated aldehyde with the molecular formula C₁₀H₁₀O and a molecular weight of 146.19 g/mol . It belongs to the class of phenylacetaldehydes, characterized by a phenyl group attached to an aldehyde-containing unsaturated carbon chain. The compound exists as a mixture of (E)- and (Z)-isomers in commercial samples, but the (2Z)-configuration is of particular interest due to its stereochemical and functional properties .

Properties

IUPAC Name

(Z)-2-phenylbut-2-enal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O/c1-2-9(8-11)10-6-4-3-5-7-10/h2-8H,1H3/b9-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYAOGZLLMZQVHY-XNWCZRBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C=O)/C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40202405
Record name 2-Phenyl-2-butenal, (2Z)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless to slightly yellow liquid; green, floral, woody
Record name 2-Phenyl-2-butenal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1462/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Soluble in oils; Insoluble in water, Soluble (in ethanol)
Record name 2-Phenyl-2-butenal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1462/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.031-1.037
Record name 2-Phenyl-2-butenal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1462/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

54075-10-4, 4411-89-6
Record name 2-Phenyl-2-butenal, (2Z)-
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Record name Benzeneacetaldehyde, .alpha.-ethylidene-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Phenyl-2-butenal, (2Z)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-phenylcrotonaldehyde
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Record name 2-PHENYL-2-BUTENAL, (2Z)-
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Preparation Methods

Cross-Condensation with Acetaldehyde

Cross-aldol condensation between phenylacetaldehyde and acetaldehyde may also yield this compound. This method would require precise stoichiometric control to avoid oligomerization. The reaction could proceed via the following steps:

  • Deprotonation of acetaldehyde to form an enolate.

  • Nucleophilic attack on phenylacetaldehyde.

  • Dehydration to form the α,β-unsaturated aldehyde.

Catalytic Methods and Industrial Production

Industrial synthesis of this compound likely employs scalable versions of laboratory methods. Key considerations include:

Amine Catalysis

The use of amine catalysts, as demonstrated in the synthesis of 3-methyl-2-butenal derivatives, offers a template for large-scale production. Tert-octylamine, for example, facilitates imine formation with aldehydes, directing regioselectivity toward the desired (Z)-isomer.

Industrial Protocol:

  • Catalyst Loading: 5–10 mol% tertiary amine.

  • Reaction Time: 3–24 hours, monitored via GC-MS.

  • Workup: Neutralization with potassium carbonate, filtration, and solvent evaporation.

Solvent and Temperature Optimization

Polar aprotic solvents (e.g., DMF) may enhance reaction rates, while temperatures above 60°C favor dehydration. Industrial reactors would prioritize air-sensitive conditions to prevent oxidation.

Physicochemical Data and Reaction Monitoring

Critical physicochemical properties inform reaction design and purification:

PropertyValueRelevance to Synthesis
Boiling Point177°C at 15 mmHgGuides distillation purification
Density1.034 g/mL at 25°CInforms solvent selection
SolubilityInsoluble in waterSupports non-aqueous workup

Reaction progress can be tracked via:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Identifies intermediates and final product.

  • Nuclear Magnetic Resonance (NMR): Confirms stereochemistry and purity.

Challenges and Stereochemical Control

Achieving the (Z)-configuration necessitates precise control over reaction dynamics:

Stereoselective Catalysis

Bulky amine catalysts may favor the (Z)-isomer by sterically hindering alternative transition states. For example, tert-octylamine’s large substituents could enforce a specific enolate geometry during condensation.

Kinetic vs. Thermodynamic Control

Low temperatures (10–25°C) favor kinetic products (e.g., (Z)-isomer), while higher temperatures may lead to thermodynamic equilibration toward the (E)-isomer.

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C10_{10}H10_{10}O
  • CAS Number : 4411-89-6
  • IUPAC Name : (2E)-2-phenylbut-2-enal
  • Molecular Structure : The compound consists of a phenyl group attached to a butenal structure, which contributes to its unique flavor profile and potential biological activities.

Flavoring and Fragrance Applications

(2Z)-2-Phenyl-2-butenal is primarily recognized for its role as a flavoring agent. It imparts a sweet and cocoa-like taste, making it valuable in the food industry.

Table 1: Flavor Profile of this compound

CharacteristicDescription
TasteSweet, cocoa-like
OdorMusty with green notes
Use in FoodsDetected in asparagus and black tea

The compound has been detected in various food items, suggesting its potential as a biomarker for the consumption of these foods . Its presence in black tea further highlights its significance in flavor chemistry .

Biomedical Research

Emerging research indicates potential biomedical applications of this compound. Its structural characteristics suggest it may have bioactive properties worth exploring.

Case Study: Antioxidant Properties

A study investigated the antioxidant capacity of various phenylacetaldehydes, including this compound. The findings indicated that this compound exhibited significant antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases .

Synthetic Applications

In synthetic organic chemistry, this compound serves as an intermediate for synthesizing more complex organic compounds. Its utility in chemical synthesis is particularly relevant for developing new pharmaceuticals and agrochemicals.

Table 2: Synthetic Routes Involving this compound

Reaction TypeDescription
Aldol CondensationUsed to form larger carbon skeletons
Michael AdditionActs as a Michael acceptor
PolymerizationPotential precursor for polymer synthesis

These synthetic applications underscore the compound's versatility in chemical manufacturing processes.

Environmental Monitoring

Recent studies have proposed using this compound as a marker for specific environmental conditions or food consumption patterns. Its detection in biological samples may provide insights into dietary habits or exposure to certain environmental factors .

Mechanism of Action

The mechanism of action of (2Z)-2-Phenyl-2-butenal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This reactivity underlies its biological effects, including its potential antimicrobial and anti-inflammatory properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following compounds share structural similarities with (2Z)-2-Phenyl-2-butenal, particularly in their unsaturated aldehyde backbone and functional roles:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Source/Application
This compound C₁₀H₁₀O 146.19 Phenyl group enhances hydrophobicity; air-sensitive . Black tea, food additives
(2Z)-2-Methylbut-2-enal C₅H₈O 84.12 Shorter chain with methyl substituent; volatile pheromone in rabbits . Animal pheromones
(E,E)-2,4-Decadienal C₁₀H₁₆O 152.23 Conjugated diene system; contributes to fatty/rancid odors . Black tea, lipid oxidation products
5-Methyl-2-phenyl-2-hexenal C₁₃H₁₆O 188.27 Extended carbon chain with methyl and phenyl groups; higher molecular weight. Black tea

Comparative Analysis of Physical and Chemical Properties

Boiling Points and Volatility :
  • This compound has a moderate boiling point (115°C at 15 mmHg), attributed to its phenyl group increasing molecular weight and reducing volatility compared to smaller aldehydes like (2Z)-2-Methylbut-2-enal .
  • (E,E)-2,4-Decadienal and 5-Methyl-2-phenyl-2-hexenal likely exhibit higher boiling points due to longer carbon chains but lack direct experimental data .
Solubility and Hydrophobicity :
  • The phenyl group in this compound enhances lipophilicity, making it soluble in oils and ethanol but insoluble in water . This contrasts with simpler aldehydes (e.g., hexanal), which have higher water solubility .
Stereochemical Influence :
  • The (Z)-isomer of 2-Phenyl-2-butenal may exhibit different reactivity and flavor profiles compared to the (E)-isomer, though commercial samples often contain both .

Biological Activity

(2Z)-2-Phenyl-2-butenal, also known as 2-phenylbut-2-enal, is an organic compound with notable biological activities. This article explores its chemical properties, biological effects, and relevant research findings, including case studies and data tables.

  • Molecular Formula : C10_{10}H10_{10}O
  • Molecular Weight : 146.19 g/mol
  • CAS Number : 4411-89-6
  • Boiling Point : 177 °C
  • Density : 1.034 g/mL at 25 °C
  • Solubility : Soluble in oil and ethanol; insoluble in water.

This compound has a sweet, floral aroma and is found in various natural sources such as black tea, cocoa, and roasted nuts .

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. A study comparing various compounds found that this compound can effectively reduce oxidative stress markers in vitro, contributing to its potential health benefits .

Antiproliferative Effects

The antiproliferative activity of this compound has been evaluated against several cancer cell lines. In a study assessing its effects on human breast carcinoma cells (MCF7), it was observed that the compound inhibited cell growth significantly, with an IC50_{50} value indicating effective cytotoxicity at nanomolar concentrations .

Cell Line IC50_{50} (µM)
MCF70.5
HT-290.8
M210.6

This table summarizes the concentration required to inhibit cell growth by 50% across different cancer cell lines.

The mechanism by which this compound exerts its antiproliferative effects appears to involve the disruption of the cell cycle. Specifically, it has been shown to block progression in the G2/M_{2}/M phase of the cell cycle, leading to apoptosis in cancer cells. This effect is likely mediated through interactions with cellular microtubules, similar to other known anticancer agents .

Case Studies

  • Study on Antioxidant Activity :
    • In a comparative analysis of various flavoring compounds, this compound was shown to have a higher antioxidant capacity than many traditional antioxidants used in food preservation . This suggests potential applications in food science and nutrition.
  • Cancer Cell Line Evaluation :
    • A comprehensive study evaluated the effects of this compound on multiple cancer cell lines, confirming its efficacy in inhibiting tumor growth through both direct cytotoxic effects and modulation of signaling pathways involved in cell proliferation .

Q & A

Q. What are the primary synthetic routes for (2Z)-2-Phenyl-2-butenal, and how can reaction conditions be optimized to favor the Z-isomer?

Methodological Answer: The Z-isomer can be synthesized via stereoselective aldol condensation or Wittig reactions. For example, using a stabilized ylide in the Wittig reaction with benzaldehyde derivatives under controlled pH and temperature conditions enhances Z-selectivity . Reaction optimization may involve varying solvents (e.g., THF or DCM), catalysts (e.g., Lewis acids), and low temperatures to minimize isomerization. Monitoring reaction progress via TLC or GC-MS ensures intermediate stability and product purity.

Q. How is the Z-configuration of this compound confirmed experimentally?

Methodological Answer: Nuclear Overhauser Effect (NOE) NMR spectroscopy is critical: irradiation of the α-hydrogen (adjacent to the carbonyl) in the Z-isomer shows NOE correlations with the phenyl group, confirming spatial proximity . Coupling constants (JJ) between vinyl protons (typically 10–12 Hz for cis-configuration) further support the assignment. X-ray crystallography provides definitive proof, as seen in analogous studies where crystal structures resolved stereochemical ambiguities .

Q. What chromatographic techniques are effective for separating this compound from its E-isomer?

Methodological Answer: Chiral stationary phase (CSP) HPLC or GC with polar columns (e.g., polyethylene glycol) can resolve E/Z isomers. Mobile phase optimization (e.g., hexane:isopropanol gradients) enhances separation efficiency. Preparative TLC with silica gel and low-polarity solvents (e.g., hexane:ethyl acetate) is cost-effective for small-scale purification .

Advanced Research Questions

Q. How does this compound serve as a chiral building block in asymmetric synthesis?

Methodological Answer: The compound’s α,β-unsaturated carbonyl system enables stereoselective additions, such as Michael reactions with organocatalysts (e.g., proline derivatives). For instance, enantioselective alkylation using chiral Lewis acids (e.g., BINOL-based catalysts) can yield >90% ee. Computational modeling (DFT) predicts transition-state geometries to guide catalyst design .

Q. What strategies mitigate contradictions between spectroscopic and crystallographic data for this compound derivatives?

Methodological Answer: Discrepancies may arise from dynamic effects (e.g., conformational flexibility in solution vs. solid state). Use variable-temperature NMR to detect equilibrium between conformers. Validate crystallographic data with software like SHELXL for refinement accuracy and ORTEP for visualizing thermal ellipsoids . Cross-validate with IR spectroscopy to confirm functional group consistency .

Q. How can computational methods predict the biological activity of this compound derivatives?

Methodological Answer: Molecular docking (AutoDock Vina) and pharmacophore modeling identify potential binding modes to targets like enzymes or receptors. ADMET prediction tools (e.g., SwissADME) assess bioavailability and toxicity. For antimicrobial studies, compare computed electrostatic potentials with known bioactive compounds to infer mechanism .

Q. What are the challenges in quantifying this compound in complex matrices, and how are they addressed?

Methodological Answer: Matrix interference in biological samples requires selective extraction (e.g., SPE with C18 cartridges) and derivatization (e.g., hydrazone formation) for GC-MS detection. Internal standards (e.g., deuterated analogs) improve quantification accuracy. Validate methods via spike-recovery experiments and cross-lab reproducibility tests .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2Z)-2-Phenyl-2-butenal
Reactant of Route 2
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